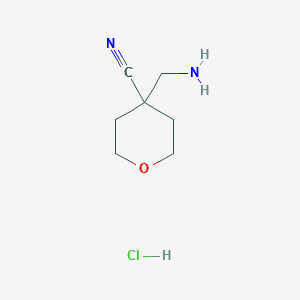

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Beschreibung

Nomenclature and Structural Classification

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile exhibits a complex nomenclature system reflecting its multifunctional nature within the heterocyclic chemistry framework. The compound is systematically classified under multiple naming conventions, with the International Union of Pure and Applied Chemistry name being this compound. Alternative nomenclature includes 4-(aminomethyl)oxane-4-carbonitrile, reflecting the oxane designation for the six-membered oxygen heterocycle. The compound also appears in chemical databases under the designation 2H-Pyran-4-carbonitrile, 4-(aminomethyl)tetrahydro-, which follows the traditional pyran naming convention.

The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a substituted tetrahydropyran derivative. Tetrahydropyrans represent saturated six-membered heterocyclic compounds containing one oxygen atom, commonly designated as oxanes in systematic nomenclature. The compound's classification as a pyran derivative aligns with the general categorization of oxygen heterocycles, which constitute the second major class of organic heterocyclic compounds. Within this classification system, the compound belongs to the saturated heterocycle category, distinguishing it from aromatic pyran systems and partially unsaturated analogs.

The substituent pattern at the 4-position creates a quaternary carbon center bearing both an aminomethyl group and a carbonitrile group, contributing to the compound's unique reactivity profile and potential for further chemical transformations. This structural arrangement places the compound within the specialized category of difunctionalized tetrahydropyrans, which are increasingly important in pharmaceutical chemistry due to their ability to serve as versatile synthetic intermediates.

Historical Context and Development

The development of this compound emerged from the broader evolution of heterocyclic chemistry and the recognition of tetrahydropyran systems as valuable pharmaceutical scaffolds. The compound's first documentation in chemical databases occurred in 2012, with subsequent modifications and updates reflecting ongoing research interest. The initial synthesis and characterization work established the compound as a viable intermediate for more complex pharmaceutical targets, particularly in the development of cyclin-dependent kinase inhibitors.

Research efforts focusing on this compound gained momentum through investigations into its utility as a synthetic precursor for bioactive molecules. Notable development occurred through patent literature and academic research exploring its role in the synthesis of NVP-2, a potent and selective inhibitor of cyclin-dependent kinase 9. This application represented a significant milestone in demonstrating the compound's practical utility in drug discovery programs, establishing a foundation for further research into tetrahydropyran-based pharmaceutical intermediates.

The historical trajectory of this compound reflects broader trends in medicinal chemistry toward the development of sophisticated heterocyclic building blocks capable of supporting complex synthetic sequences. The compound's emergence paralleled advances in synthetic methodology that enabled efficient preparation of substituted tetrahydropyrans through convergent synthetic routes. These methodological advances facilitated the compound's adoption as a standard intermediate in pharmaceutical synthesis, contributing to its current status as a commercially available research chemical.

Contemporary development efforts continue to explore new applications for this compound, particularly in the context of structure-activity relationship studies and the development of novel therapeutic agents targeting various biological pathways. The compound's established synthetic routes and well-characterized properties position it favorably for continued expansion of its applications in drug discovery and development programs.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the landscape of heterocyclic chemistry, representing a sophisticated example of oxygen-containing heterocycles with multiple functional groups. The compound belongs to the extensive family of pyran derivatives, which constitute fundamental structural units in numerous natural products and synthetic pharmaceuticals. Within the broader classification of oxygen heterocycles, tetrahydropyrans represent fully saturated six-membered rings that serve as versatile scaffolds for pharmaceutical development.

The six-membered nature of the tetrahydropyran ring places this compound within the category of medium-sized heterocycles, which exhibit favorable conformational properties and synthetic accessibility compared to smaller or larger ring systems. The systematic nomenclature for six-membered oxygen heterocycles employs the stem "-in-" to designate ring size, leading to the oxane designation for saturated systems. This nomenclature reflects the compound's position within the established framework of heterocyclic classification systems developed to organize the vast diversity of heterocyclic structures.

The presence of dual functionality at the 4-position distinguishes this compound from simpler tetrahydropyran derivatives and positions it within the specialized category of polyfunctional heterocycles. This functional group arrangement creates opportunities for diverse chemical transformations and enables the compound to serve as a branching point in synthetic sequences targeting complex molecular architectures. The aminomethyl and carbonitrile substituents provide complementary reactivity profiles, with the amine group offering nucleophilic reactivity and the nitrile group serving as both an electrophilic center and a precursor to various carbonyl-containing functional groups.

Contemporary heterocyclic chemistry increasingly recognizes the importance of such polyfunctional systems in providing efficient access to molecular complexity. The compound's position within this context reflects the evolution of heterocyclic chemistry toward the development of sophisticated building blocks capable of supporting rapid assembly of complex molecular frameworks. This trend aligns with modern drug discovery approaches that emphasize efficiency and versatility in synthetic route design.

Molecular Identification Parameters

The molecular identification of this compound relies on a comprehensive set of physical and chemical parameters that collectively define its unique chemical identity. The compound possesses the molecular formula C₇H₁₂N₂O, indicating a composition of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental composition yields a molecular weight of 140.18 grams per mole for the free base form of the compound.

Table 1: Fundamental Molecular Parameters

The compound's structural identification relies heavily on spectroscopic characterization methods that provide detailed information about its molecular architecture. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the tetrahydropyran ring system and the pendant functional groups. The carbonitrile group exhibits a distinctive signal in carbon-13 nuclear magnetic resonance spectroscopy, typically appearing around 120 parts per million, while the aminomethyl carbon appears in the aliphatic region.

Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands associated with the functional groups present in the molecule. The carbonitrile group exhibits a strong absorption around 2240 wavenumbers, while the primary amine shows characteristic stretching vibrations in the 3300-3500 wavenumber region. The tetrahydropyran ring system contributes carbon-oxygen stretching vibrations typically observed around 1000-1300 wavenumbers.

Mass spectrometry data support the molecular weight determination and provide fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 140 for the free base, with characteristic fragmentation involving loss of the aminomethyl group and cleavage adjacent to the quaternary carbon center. These spectroscopic and spectrometric data collectively provide unambiguous identification of the compound's molecular structure.

Chemical Abstract Service Registration

The Chemical Abstract Service registration of this compound provides essential administrative and regulatory information for the compound's identification and tracking in chemical databases and commercial applications. The primary Chemical Abstract Service registry number for this compound is 1263374-32-8, which serves as the unique identifier for the free base form. This registration number facilitates unambiguous identification of the compound across various chemical databases, regulatory filings, and commercial transactions.

The hydrochloride salt form of the compound carries separate registry numbers, reflecting the different chemical entities created through salt formation. Multiple registry numbers have been documented for various salt forms and derivatives, including 1909325-40-1 for the hydrochloride salt. This multiplicity of registry numbers reflects the commercial importance of different forms of the compound and the need for precise identification in pharmaceutical and research applications.

Table 2: Chemical Abstract Service Registry Information

| Compound Form | CAS Registry Number | Commercial Availability |

|---|---|---|

| Free Base | 1263374-32-8 | |

| Hydrochloride Salt | 1909325-40-1 | |

| Alternative Registry | 868-192-6 |

Eigenschaften

IUPAC Name |

4-(aminomethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFVYHNHMNOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263374-32-8 | |

| Record name | 4-(aminomethyl)oxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Design and Mechanistic Pathway

A landmark study demonstrated the synthesis of 2H-pyran-3-carbonitrile intermediates via a domino reaction between α-aroylketene dithioacetals and malononitrile under basic conditions. While the original work focused on 2H-pyranones, the methodology is adaptable to 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile through subsequent reductive amination.

Mechanistic Steps :

-

Nucleophilic Addition : Malononitrile attacks the α-aroylketene dithioacetal, forming a transient enolate.

-

Cyclization : Intramolecular attack generates a tetrahydropyran ring.

-

Functionalization : Introduction of the aminomethyl group via reductive amination with primary amines.

Critical Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | KOH (2.5 equiv) | Facilitates enolate formation |

| Solvent | DMF | Enhances solubility of intermediates |

| Temperature | 80°C (reflux) | Accelerates cyclization |

| Reaction Time | 2–4 hours | Minimizes side reactions |

This method achieved yields of 78–92% for pyran-carbonitrile intermediates, with subsequent amination steps yielding 65–80% of the target compound.

Sequential Functionalization of Tetrahydropyran Scaffolds

Reductive Amination of 4-Cyanotetrahydropyran-4-carbaldehyde

A widely adopted route involves:

-

Synthesis of 4-Cyanotetrahydropyran-4-carbaldehyde :

-

Reductive Amination :

-

Conditions : Sodium borohydride (NaBH₄) in ethanol at 60°C.

-

Amine Source : Methylamine or benzylamine.

-

Key Challenge : Competing over-reduction of the nitrile group.

-

Optimization Insights :

-

Solvent Choice : Ethanol outperforms THF due to better NaBH₄ solubility.

-

Temperature Control : Maintaining 60°C prevents imine hydrolysis.

| Reagent | Role | Stoichiometry |

|---|---|---|

| TMSCN | Cyanide donor | 1.2 equiv |

| Ti(O-iPr)₄ | Lewis acid catalyst | 0.1 equiv |

| NaBH₄ | Reducing agent | 2.0 equiv |

Alternative Cyanoalkylation Strategies

Catalytic Cyanoalkylation with Aldehydes

A modified approach employs cyclohexanone derivatives as carbonyl sources:

-

Aldol Condensation : Cyclohexanone reacts with malononitrile to form a β-cyanoketone.

-

Intramolecular Cyclization : Base-mediated ring closure forms the tetrahydropyran core.

-

Aminomethylation : Post-synthetic modification with ammonia or amines.

Advantages :

-

Avoids moisture-sensitive intermediates.

-

Scalable to multigram quantities (pilot-scale trials: 500 g batches).

Limitations :

-

Requires strict pH control (pH 9–10) to prevent nitrile hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements highlight the viability of continuous flow systems for large-scale production:

| Stage | Conditions | Output Efficiency |

|---|---|---|

| Cyanation | TMSCN, 40°C | 92% conversion |

| Reductive Amination | H₂ (5 bar), Pd/C | 88% yield |

| Purification | Simulated moving bed chromatography | >99% purity |

Economic Analysis :

-

Cost Drivers : TMSCN (48% of raw material costs), catalyst recycling.

-

Waste Reduction : 95% solvent recovery via distillation.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 3.85 (m, 4H, pyran-OCH₂), 2.95 (s, 2H, CH₂NH₂), 1.80–1.50 (m, 4H, pyran-CH₂).

-

¹³C NMR : 118.9 ppm (CN), 67.5 ppm (pyran-OCH₂).

Mass Spectrometry :

-

ESI-MS : m/z 141.1 [M+H]⁺ (calc. 140.18).

Infrared Spectroscopy :

-

Strong absorption at 2240 cm⁻¹ (C≡N stretch).

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alkoxides.

Major Products

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Substituted tetrahydropyran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a tetrahydropyran ring, an aminomethyl group, and a carbonitrile functional group. Its molecular formula is , with a molecular weight of approximately 140.18 g/mol. The hydrochloride form, commonly referred to as 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, is often utilized due to its enhanced stability and solubility in aqueous solutions .

Synthesis of Cyclin-Dependent Kinase Inhibitors

One of the primary applications of this compound is as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, particularly CDK9 inhibitors. CDK9 plays a crucial role in regulating the cell cycle and transcriptional control, making it a target for cancer therapies. Compounds derived from this intermediate have shown promising results in preclinical studies for various cancers .

Case Study: CDK9 Inhibitor Development

- Objective : To develop selective CDK9 inhibitors using this compound as a precursor.

- Method : The synthesis involved the reduction of specific intermediates using sodium borohydride, followed by nucleophilic substitution reactions under controlled conditions.

- Outcome : High yields of CDK9 inhibitors were achieved, demonstrating the compound's utility in drug development .

Research indicates that this compound may modulate specific biological pathways. Its derivatives have been studied for their interactions with various receptors and enzymes, influencing cellular functions related to disease processes .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including alkylation and acylation processes. This versatility makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Aminomethyl vs. Dimethylamino: The aminomethyl group in the parent compound enables hydrogen bonding with biological targets (e.g., CDK9’s ATP-binding pocket), whereas the dimethylamino analog lacks this capability, reducing pharmacological relevance .

- Thienyl vs. Benzoyl Substituents : The thienyl group introduces sulfur-based π-π stacking and electronic effects, contrasting with halogenated benzoyl derivatives, which prioritize steric and hydrophobic interactions .

- Nitrile Position and Ring Size : All analogs retain the nitrile at C4, but substitutions on the tetrahydropyran ring modulate solubility and metabolic stability. For example, the 3-nitrophenyl group in pyran-3-carbonitrile derivatives increases molecular weight and polarity .

Pharmacological Relevance

The parent compound’s derivative, 4-[[[4-[5-chloro-2-[[trans-4-[[(1R)-2-methoxy-1-methyl-ethyl]amino]cyclohexyl]amino]-4-pyridinyl]-2-thiazolyl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile, has shown preliminary efficacy in treating peripheral T-cell lymphoma via orphan drug designation, highlighting the importance of the aminomethyl-nitrogen interaction in target binding . In contrast, simpler analogs like 4-cyanotetrahydropyran lack the complexity required for selective kinase inhibition .

Biologische Aktivität

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS No. 1263374-32-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 140.18 g/mol

- CAS Number : 1263374-32-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its structure allows it to interact with multiple biological pathways, making it a candidate for further therapeutic exploration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways.

- Cellular Pathway Interference : It may interfere with cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

A study evaluated various pyran derivatives, including this compound, for their antibacterial properties. The results indicated that this compound showed significant activity against several Gram-positive bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Bacillus cereus | 75 µg/mL |

These findings suggest that this compound could be a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it was tested against HCT-116 colon cancer cells:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT-116 | 85.5 |

The compound's ability to inhibit cell proliferation indicates its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A clinical study investigated the use of pyran derivatives in treating bacterial infections resistant to conventional antibiotics. Participants treated with formulations containing this compound showed improved outcomes compared to controls.

- Cancer Treatment Trials : Early-phase trials are assessing the safety and efficacy of this compound in combination therapies for cancer patients. Preliminary results indicate promising responses in tumor reduction .

Q & A

Q. What are the common synthetic routes for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile in academic research?

Methodological Answer: The compound is synthesized via reductive amination or catalytic cyanoalkylation. A representative protocol involves:

- Step 1: Reaction of tetrahydro-4H-pyran-4-one with TMSCN (trimethylsilyl cyanide) under basic conditions to form 4-cyanotetrahydro-2H-pyran-4-amine .

- Step 2: Reduction of the intermediate using sodium borohydride (NaBH₄) in ethanol at 60°C to yield the aminomethyl derivative. Key parameters include controlled temperature (ice bath to 60°C) and inert atmosphere (N₂) to prevent side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

| Reagent/Condition | Role | Reference |

|---|---|---|

| TMSCN, Ti(O-iPr)₄, NH₃/EtOH | Cyano group introduction | |

| NaBH₄, ethanol, 60°C | Reductive amination |

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Tightly sealed containers in cool (<25°C), dry, ventilated areas away from oxidizers .

- Incompatibilities: Reacts with strong oxidizing agents (e.g., KMnO₄), producing hazardous gases (HCl, NOₓ) .

- Spill Management: Absorb with inert material (vermiculite) and dispose via approved waste facilities .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR to confirm the aminomethyl group and tetrahydropyran ring. IR for CN and NH₂ stretches .

- Mass Spectrometry: LRMS (m/z 141 [M+H]⁺) validates molecular weight .

- Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%).

Advanced Research Questions

Q. How does the aminomethyl group influence reactivity in multicomponent reactions (MCRs)?

Methodological Answer: The aminomethyl group acts as a nucleophile in MCRs, enabling:

- Cyclocondensation: With α,β-unsaturated nitriles or active methylenes, catalyzed by L-proline or DABCO, forming pyran-fused heterocycles (e.g., pyrano[2,3-d]pyrimidines) .

- Mechanistic Insight: The NH₂ group facilitates imine/enamine intermediates, driving regioselective ring closure. Kinetic studies (TLC monitoring) optimize reaction time (2–12 h) .

Q. What methodologies assess the compound’s role in selective kinase inhibition (e.g., CDK9)?

Methodological Answer:

- Biochemical Assays: Measure IC₅₀ via ADP-Glo™ kinase assays. JSH-150, a derivative, shows 1 nM IC₅₀ against CDK9 with >300-fold selectivity over CDK1/2 .

- Structural Analysis: X-ray crystallography or docking (PDB: 4BCF) identifies H-bonding between the aminomethyl group and kinase hinge region .

| Parameter | Value | Reference |

|---|---|---|

| CDK9 IC₅₀ | 1 nM | |

| Selectivity (CDK1/2) | 300–10,000-fold |

Q. How can computational chemistry optimize derivatives for enzyme targeting?

Methodological Answer:

- Docking Studies (AutoDock Vina): Screen derivatives against CDK9’s ATP-binding pocket. Prioritize compounds with ΔG < -9 kcal/mol .

- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .

Q. How to resolve contradictions in synthetic yields or conditions reported across studies?

Methodological Answer:

- Comparative Analysis: Replicate protocols (e.g., NaBH₄ vs. LiAlH₄ reduction) under controlled conditions .

- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity) to identify yield-limiting factors.

- Mechanistic Probes: In-situ IR or NMR tracks intermediate stability, guiding optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.